

# A Comprehensive Technical Guide to the Biological Activities of Luteolin-4'-o-glucoside

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## Compound of Interest

Compound Name: *Luteolin-4'-o-glucoside*

Cat. No.: *B191786*

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## Introduction

**Luteolin-4'-o-glucoside**, also known as cynaroside, is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavone luteolin, it has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of **Luteolin-4'-o-glucoside**, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

## Core Biological Activities

**Luteolin-4'-o-glucoside** exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. The primary activities documented in the literature include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.<sup>[1][2]</sup>

## Antioxidant Activity

**Luteolin-4'-o-glucoside** demonstrates significant radical scavenging capabilities, contributing to its protective effects against oxidative stress.

## Quantitative Data: Antioxidant Activity

Assay	IC50 (µM)	Source
DPPH Radical Scavenging	13.65	[3]

## Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of **Luteolin-4'-o-glucoside**.

Materials:

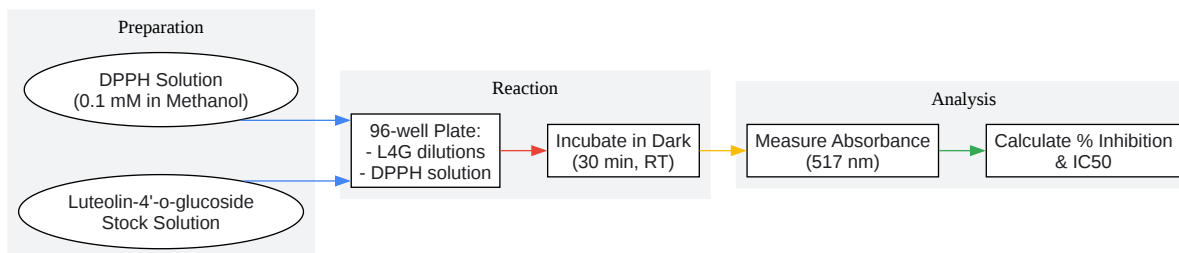
- **Luteolin-4'-o-glucoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader

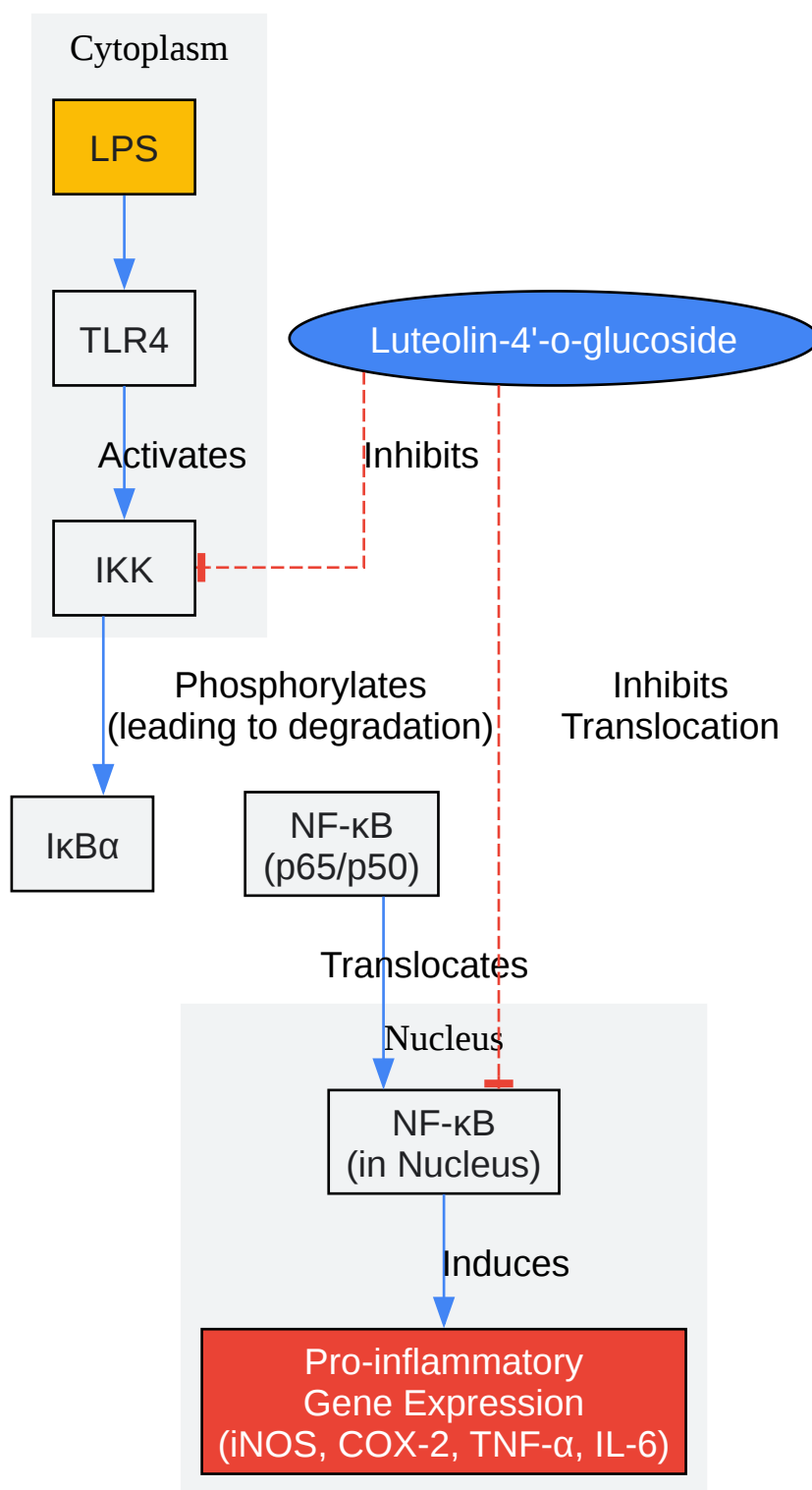
Procedure:

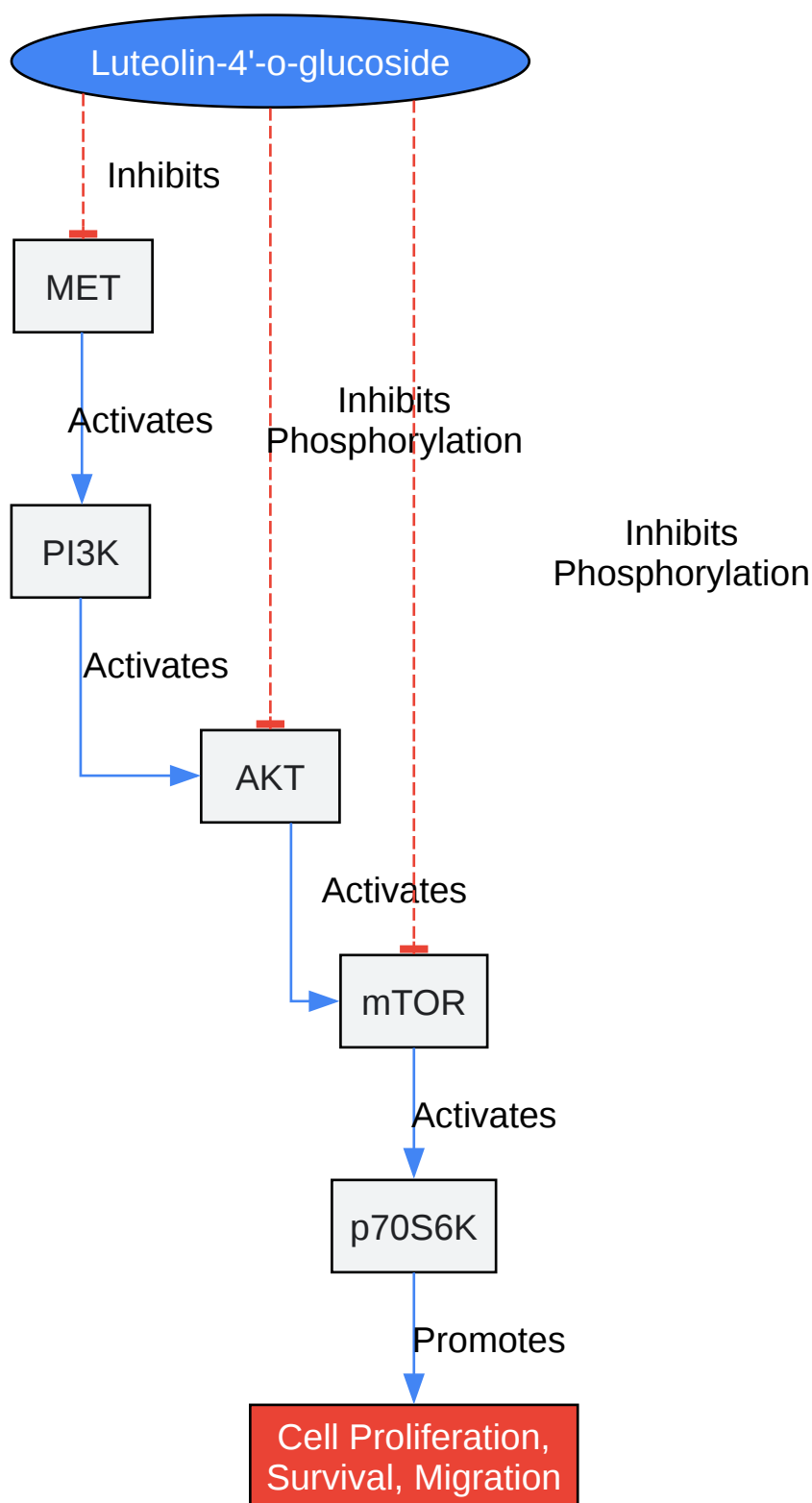
- Prepare a stock solution of **Luteolin-4'-o-glucoside** in methanol.
- Prepare a fresh 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add varying concentrations of the **Luteolin-4'-o-glucoside** solution.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- A control containing methanol and DPPH solution is also measured.

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined from a dose-response curve.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Workflow: DPPH Assay







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